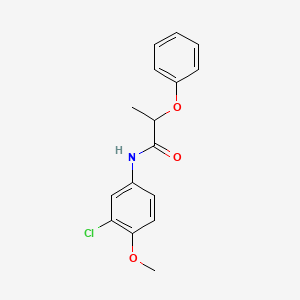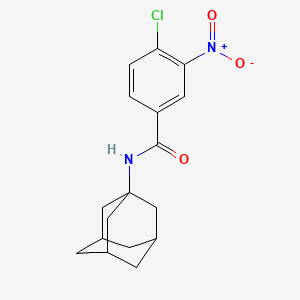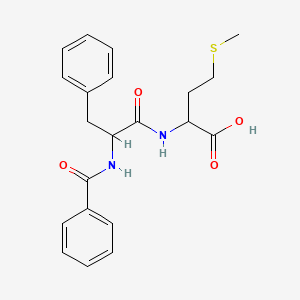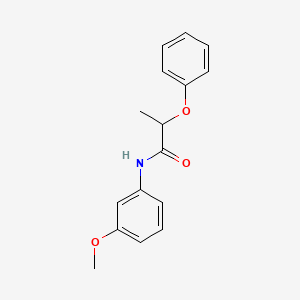
N-(3-methoxyphenyl)-2-phenoxypropanamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2-phenoxypropanamide, also known as MPP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder, which is soluble in organic solvents like ethyl acetate, chloroform, and methanol. MPP has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
N-(3-methoxyphenyl)-2-phenoxypropanamide is a complex organic compound. Based on the structural similarity with other methoxyphenyl compounds, it’s likely that its primary targets are the Glutamate NMDA receptors . These receptors play a crucial role in neural communication, neuroplasticity, and memory function in the brain.
Mode of Action
The compound likely interacts with its targets by binding to the PCP-site on the glutamate NMDA receptor . This interaction can influence the receptor’s activity, potentially altering neural communication and other neurological processes.
Pharmacokinetics
Similar compounds have shown low systemic bioavailability following oral dosing . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-phenoxypropanamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research on N-(3-methoxyphenyl)-2-phenoxypropanamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain conditions. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(20-14-8-4-3-5-9-14)16(18)17-13-7-6-10-15(11-13)19-2/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDPAPBCRKUENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)


![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)

![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)

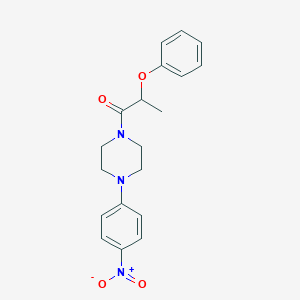

![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
